molecular formula C22H18ClN5O B2791501 1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206991-24-3

1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2791501
CAS No.: 1206991-24-3
M. Wt: 403.87
InChI Key: MTJBQJPBWMAQHR-UHFFFAOYSA-N
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Description

“N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide” is a complex organic compound. It likely contains a quinoline group (a heterocyclic aromatic organic compound), a benzamide group (an offshoot of benzoic acid), and diethoxybenzyl group (a benzyl group with two ethoxy side chains) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline group would provide an aromatic ring structure, while the benzamide and diethoxybenzyl groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if used as a pharmaceutical, it would interact with biological systems in a specific way .

Safety and Hazards

As with any chemical compound, handling “N-(3,4-diethoxybenzyl)-3-quinolin-3-ylbenzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c23-18-8-10-19(11-9-18)28-21(17-7-4-13-24-15-17)20(26-27-28)22(29)25-14-12-16-5-2-1-3-6-16/h1-11,13,15H,12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJBQJPBWMAQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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